molecular formula C12H11NO4S B13803462 5-Amino-2-phenoxybenzenesulphonic acid CAS No. 6375-07-1

5-Amino-2-phenoxybenzenesulphonic acid

Cat. No.: B13803462
CAS No.: 6375-07-1
M. Wt: 265.29 g/mol
InChI Key: HMZGLFZBAKZORS-UHFFFAOYSA-N
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Description

5-Amino-2-phenoxybenzenesulphonic acid is an organic compound with the molecular formula C12H11NO4S. It is characterized by the presence of an amino group, a phenoxy group, and a sulfonic acid group attached to a benzene ring. This compound is primarily used in industrial and scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-phenoxybenzenesulphonic acid typically involves the reaction of 2-phenoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-phenoxybenzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Amino-2-phenoxybenzenesulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-phenoxybenzenesulphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy and sulfonic acid groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways .

Comparison with Similar Compounds

Comparison: 5-Amino-2-phenoxybenzenesulphonic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The phenoxy group enhances the compound’s ability to participate in nucleophilic substitution reactions and increases its solubility in organic solvents .

Properties

CAS No.

6375-07-1

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

5-amino-2-phenoxybenzenesulfonic acid

InChI

InChI=1S/C12H11NO4S/c13-9-6-7-11(12(8-9)18(14,15)16)17-10-4-2-1-3-5-10/h1-8H,13H2,(H,14,15,16)

InChI Key

HMZGLFZBAKZORS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

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